1,1,2,2-Tetrachloro-1,2-difluoroethane

Description

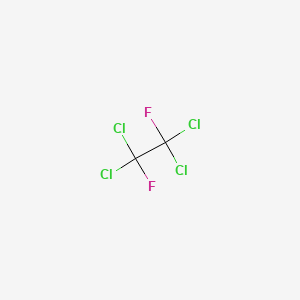

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrachloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4F2/c3-1(4,7)2(5,6)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCSPKPEHQEOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2FCCl2F, Array, C2Cl4F2 | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026091 | |

| Record name | 1,2-Difluoro-1,1,2,2-tetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,2,2-tetrachloro-1,2-difluoroethane appears as colorless low-melting solid or liquid with a slight ethereal odor. Mp: 26.5 °C; bp: 92.5 °C. Density (of liquid): 1.64 g cm-3 at 30 °C. Used as a refrigerant, a solvent extractant, and in dry cleaning., Colorless solid or liquid (above 77 degrees F) with a slight, ether-like odor; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless solid or liquid (above 77 °F) with a slight, ether-like odor. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-Tetrachloro-1,2-difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/606 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2,2-Tetrachloro-1,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0596.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

199 °F at 760 mmHg (NIOSH, 2023), 92.8 °C, 93 °C, 199 °F | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/606 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2,2-Tetrachloro-1,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0596.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.01 % at 77 °F (NIOSH, 2023), In water, 120 mg/L at 25 °C, Soluble in ethanol, ethyl ether, chloroform, Solubility in water, g/100ml: 0.012, (77 °F): 0.01% | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-Tetrachloro-1,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0596.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.65 (NIOSH, 2023) - Denser than water; will sink, 1.6447 g/cu cm at 25 °C, 1.65 g/cm³, 1.65 | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/606 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2,2-Tetrachloro-1,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0596.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.03 (Air = 1), Relative vapor density (air = 1): 7.0 | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg (NIOSH, 2023), 50.5 [mmHg], 50.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5.3, 40 mmHg | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-Tetrachloro-1,2-difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/606 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2,2-Tetrachloro-1,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0596.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid or liquid (above 77 degrees F) ..., Liquids or crystals | |

CAS No. |

76-12-0 | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachloro-1,2-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrachloro-1,2-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrachloro-1,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Difluoro-1,1,2,2-tetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloro-1,2-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIFLUORO-1,1,2,2-TETRACHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H155PU1V8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/606 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,2-difluoro-1,1,2,2-tetrachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI15AAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

77 °F (NIOSH, 2023), 26 °C, 77 °F | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/606 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2,2-Tetrachloro-1,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0596.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Physical and chemical properties of 1,1,2,2-Tetrachloro-1,2-difluoroethane

An In-depth Technical Guide to 1,1,2,2-Tetrachloro-1,2-difluoroethane: Properties, Synthesis, and Safety Considerations for Researchers

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound (CFC-112). While this compound is primarily recognized for its historical industrial applications, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. Understanding the characteristics of halogenated hydrocarbons such as CFC-112 is crucial in the broader context of medicinal chemistry and toxicology, where the introduction of halogens can significantly modulate the biological activity and pharmacokinetic properties of molecules.

Physicochemical Properties

This compound is a colorless, low-melting solid or liquid with a faint ethereal odor.[1] It is a dense and non-flammable compound.[2][3] The quantitative physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂Cl₄F₂[4] |

| Molecular Weight | 203.8 g/mol [4] |

| Appearance | Colorless low-melting solid or liquid with a slight ethereal odor.[1][4] |

| Density (liquid) | 1.64 g/cm³ at 30 °C[1][5] |

| Melting Point | 26.5 °C (79.7 °F)[1][5] |

| Boiling Point | 92.5 °C (198.5 °F) at 760 mmHg[1][5] |

| Vapor Pressure | 40 mmHg at 20 °C[4] |

| Water Solubility | 120 mg/L at 25 °C[4] |

| Solubility in Organic Solvents | Soluble in ethanol, ethyl ether, and chloroform.[4] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 76-12-0[4] |

| Synonyms | CFC-112, Freon 112, Refrigerant 112, Halocarbon 112[2][4] |

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. However, it is incompatible with chemically active metals such as potassium, sodium, magnesium, calcium, beryllium, powdered aluminum, and zinc.[2][3] It is also known to react with acids.[3] Upon decomposition, for instance on contact with hot surfaces or flames, it produces toxic fumes including hydrogen chloride, hydrogen fluoride, and phosgene.[6]

Synthesis and Experimental Protocols

A documented method for the preparation of this compound involves the photo-chlorination of by-products generated during the production of 1,1-difluoro-1-chloroethane.[3] These by-products, which are high-boiling residues containing 1,2-dichloro-1,1-difluoroethane (B158981) and 1,1-difluoro-1,2,2-trichloroethane, are reacted with chlorine under the influence of light.[3]

Experimental Protocol: Photo-chlorination Synthesis

The following is a generalized protocol based on the principles described in the patent literature.[3]

Materials:

-

High-boiling residue from 1,1-difluoro-1-chloroethane production (containing 1,2-dichloro-1,1-difluoroethane and 1,1-difluoro-1,2,2-trichloroethane)

-

Chlorine gas

-

Photo-reactor equipped with a suitable light source (e.g., UV lamp)

-

Temperature and pressure control systems

-

Gas scrubber for HCl removal

Procedure:

-

The raw material (by-product mixture) is fed into the photo-reactor.

-

Chlorine gas is introduced into the reactor at a controlled molar ratio relative to the reactants (e.g., 1:3 to 1:4).[3]

-

The reaction is initiated by activating the light source.

-

The reaction temperature is maintained between 150 °C and 250 °C.[3]

-

The reaction pressure is controlled within the range of 0.02 to 0.05 MPa.[3]

-

The reaction time is typically between 30 and 300 seconds.[3]

-

The reaction proceeds via the following simplified equations:

-

C₂H₂F₂Cl₂ + 2Cl₂ → C₂F₂Cl₄ + 2HCl

-

C₂HF₂Cl₃ + Cl₂ → C₂F₂Cl₄ + HCl

-

-

The product stream is passed through a purification system to remove unreacted starting materials, by-products, and HCl.

-

The final product, this compound, is collected. The purity of the product can be assessed using gas chromatography.

Experimental Workflow Diagram

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of chemical compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST Chemistry WebBook.[9] The data was obtained from a melt (liquid phase) sample.[4]

Toxicological Profile

Understanding the toxicology of a compound is of paramount importance for safety and for predicting potential biological effects.

-

Acute Effects: Inhalation of this compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6] High exposure can cause dizziness and lightheadedness.[6] Skin and eye contact can also cause irritation.[6] In animal studies, it has been shown to cause eye and skin irritation, conjunctivitis, pulmonary edema, and narcosis.[2]

-

Chronic Effects: Repeated exposure may lead to damage to the liver and a reduction in the number of white blood cells.[6]

-

Carcinogenicity and Reproductive Toxicity: According to available information, this compound has not been tested for its carcinogenic or reproductive effects in animals.[6]

Relevance to Researchers and Drug Development

While this compound does not have direct applications in pharmaceuticals, the study of such halogenated compounds is highly relevant to drug development. The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the physicochemical properties, reactivity, and toxicology of simple halogenated molecules like CFC-112 provides a foundational knowledge base for scientists working on the design and synthesis of novel therapeutic agents.

This technical guide serves as a comprehensive repository of information on this compound, offering valuable data for researchers in chemistry, toxicology, and environmental science. The detailed properties and experimental insights can aid in the safe handling and potential utilization of related compounds in various research and development settings.

References

- 1. 1,1-DICHLORO-2,2-DIFLUOROETHANE(471-43-2) 1H NMR spectrum [chemicalbook.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. CN102766017A - Preparation method of tetrachloro-1,2-difluoroethane - Google Patents [patents.google.com]

- 4. This compound | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ethane, 1,1,2,2-tetrachloro-1,2-difluoro- [webbook.nist.gov]

Spectroscopic Data for CFC-112 and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chlorofluorocarbon-112 (CFC-112) and its structural isomer, CFC-112a. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in the study and analysis of these halogenated hydrocarbons. This document details quantitative spectroscopic data from infrared, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry fragmentation patterns. Detailed experimental protocols for acquiring this data are also provided, accompanied by visual workflows to facilitate understanding and replication.

Introduction to CFC-112 and its Isomers

CFC-112 and CFC-112a are tetrachlorodifluoroethanes, belonging to the broader class of chlorofluorocarbons (CFCs), which have been subject to extensive research due to their impact on stratospheric ozone. Understanding their spectroscopic properties is crucial for their detection, identification, and quantification in various matrices.

-

CFC-112: 1,1,2,2-tetrachloro-1,2-difluoroethane (CCl₂FCCl₂F)

-

CFC-112a: 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (CCl₃CClF₂)

This guide focuses on the distinct spectroscopic signatures of these two isomers, which arise from their different molecular symmetries and atomic arrangements.

Spectroscopic Data

The following sections present a summary of the available quantitative spectroscopic data for CFC-112 and CFC-112a.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The IR spectra of CFC-112 and CFC-112a exhibit characteristic absorption bands corresponding to the stretching and bending of C-C, C-Cl, and C-F bonds.

Table 1: Infrared Absorption Bands for CFC-112 and CFC-112a

| Vibrational Mode | CFC-112 (CCl₂FCCl₂F) Wavenumber (cm⁻¹) | CFC-112a (CCl₃CClF₂) Wavenumber (cm⁻¹) |

| C-F Stretch | 1105 (s) | 1188 (s) |

| C-F Stretch | 1070 (s) | 1125 (s) |

| C-C Stretch | 920 (m) | 950 (m) |

| C-Cl Stretch | 880 (vs) | 850 (vs) |

| C-Cl Stretch | 820 (s) | 810 (s) |

| Deformation Modes | Below 800 | Below 800 |

(vs) = very strong, (s) = strong, (m) = medium. Data is compiled from various sources and may represent gas-phase measurements. A study by Etminan et al. provides spectra for a mixture of CFC-112 and CFC-112a.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in polarizability during molecular vibrations. For centrosymmetric molecules like the trans conformer of CFC-112, vibrations that are Raman active may be IR inactive, and vice versa (the rule of mutual exclusion).

Table 2: Raman Active Vibrational Frequencies for CFC-112 and CFC-112a

| Vibrational Mode | CFC-112 (CCl₂FCCl₂F) Wavenumber (cm⁻¹) | CFC-112a (CCl₃CClF₂) Wavenumber (cm⁻¹) |

| C-F Stretch | Not available | Not available |

| C-C Stretch | Not available | Not available |

| C-Cl Stretch | Not available | Not available |

| Deformation Modes | Not available | Not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For CFC-112 and its isomer, ¹³C and ¹⁹F NMR are particularly informative.

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for CFC-112 and CFC-112a

| Nucleus | Isomer | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹³C | CFC-112 (CCl₂FCCl₂F) | ~100-120 | Triplet (due to ¹JCF) |

| ¹³C | CFC-112a (CCl₃CClF₂) | CCl₃: ~90-110, CClF₂: ~115-135 | Singlet, Triplet (due to ¹JCF) |

| ¹⁹F | CFC-112 (CCl₂FCCl₂F) | ~ -60 to -80 | Singlet |

| ¹⁹F | CFC-112a (CCl₃CClF₂) | ~ -70 to -90 | Singlet |

These are predicted ranges based on typical chemical shifts for similar halogenated ethanes. Specific experimental data for pure CFC-112 and CFC-112a is limited in the available literature. Chemical shifts are referenced to TMS for ¹³C and CFCl₃ for ¹⁹F.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. Electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns.

Table 4: Major Fragments in the Electron Ionization Mass Spectra of CFC-112 and CFC-112a

| m/z | Proposed Fragment | Relative Abundance (CFC-112) | Relative Abundance (CFC-112a) |

| 203 | [C₂Cl₄F₂]⁺ (Molecular Ion) | Low | Low |

| 168 | [C₂Cl₃F₂]⁺ | High | High |

| 133 | [C₂Cl₂F₂]⁺ | Moderate | Moderate |

| 117 | [CCl₂F]⁺ | High | Moderate |

| 101 | [CClF₂]⁺ | Moderate | High |

| 85 | [CCl₂]⁺ | Moderate | Moderate |

| 66 | [CClF]⁺ | Moderate | Moderate |

Fragmentation patterns can be complex and are influenced by the instrument conditions. The relative abundances are qualitative and intended to highlight the most significant peaks.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques discussed.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a high-resolution infrared absorption spectrum of the gaseous sample.

Methodology:

-

Sample Preparation:

-

Ensure the purity of the CFC-112 or CFC-112a sample using gas chromatography.

-

Introduce the gaseous sample into a pre-evacuated gas cell of known path length (e.g., 10-20 cm). The cell windows should be made of a material transparent to IR radiation, such as KBr or ZnSe.

-

-

Instrumentation:

-

Utilize a high-resolution Fourier Transform Infrared (FTIR) spectrometer.

-

Purge the spectrometer with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

-

-

Data Acquisition:

-

Record a background spectrum of the evacuated gas cell.

-

Introduce the sample into the gas cell at a known pressure (e.g., 1-10 Torr).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of at least 1 cm⁻¹.

-

Co-add multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample interferogram is Fourier transformed to produce a single-beam spectrum.

-

The absorbance spectrum is calculated as -log₁₀(Sample Spectrum / Background Spectrum).

-

Perform baseline correction if necessary.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of the liquid or gaseous sample.

Methodology:

-

Sample Preparation:

-

For liquid-phase measurements, place the purified sample in a glass capillary tube or a quartz cuvette.

-

For gas-phase measurements, introduce the sample into a specialized high-pressure gas cell with optical windows.

-

-

Instrumentation:

-

Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm).

-

The scattered light is typically collected at a 90° or 180° (back-scattering) geometry.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered light and pass it through a notch or edge filter to remove the strong Rayleigh scattering.

-

Disperse the remaining Raman scattered light using a grating and detect it with a sensitive detector (e.g., a CCD camera).

-

Acquire the spectrum over a desired Raman shift range (e.g., 100-3500 cm⁻¹).

-

Integration time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample decomposition.

-

-

Data Processing:

-

The recorded spectrum is a plot of intensity versus Raman shift.

-

Perform baseline correction and cosmic ray removal if necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹⁹F NMR spectra of the sample.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the purified CFC-112 or CFC-112a sample (typically 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹³C or CFCl₃ for ¹⁹F, if not using the solvent signal as an internal reference.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer.

-

-

Data Acquisition for ¹³C NMR:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

-

Set appropriate parameters, including pulse width, acquisition time, and relaxation delay. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Acquisition for ¹⁹F NMR:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set appropriate spectral width to cover the expected chemical shift range of fluorinated compounds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the appropriate standard.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for FTIR Spectroscopy.

Caption: Workflow for Raman Spectroscopy.

Caption: Workflow for NMR Spectroscopy.

Conclusion

This technical guide has summarized the key spectroscopic data for CFC-112 and its isomer, CFC-112a, covering infrared, Raman, and NMR spectroscopy, as well as mass spectrometry. The provided experimental protocols and workflows offer a practical guide for researchers to obtain and interpret spectroscopic data for these compounds. While a foundational set of data is presented, further research to obtain high-resolution, quantitative spectra for the pure isomers, particularly for Raman and NMR spectroscopy, would be highly valuable to the scientific community.

A Deep Dive into the Solubility of 1,1,2,2-Tetrachloro-1,2-difluoroethane in Organic Solvents

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this compound.

Introduction to this compound

This compound, also known as Freon 112, is a chlorofluorocarbon (CFC) with the chemical formula CCl₂FCCl₂F. It is a colorless, low-melting solid or liquid with a slight ethereal odor.[1][2] Historically, it has been used as a refrigerant, a solvent for degreasing, an extractant, and in dry cleaning.[1][2][3] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76-12-0 | [1] |

| Molecular Formula | C₂Cl₄F₂ | [1] |

| Molecular Weight | 203.8 g/mol | [1] |

| Appearance | Colorless low-melting solid or liquid with a slight ethereal odor.[1][2] | [1][2] |

| Melting Point | 26.5 °C (79.7 °F) | [1] |

| Boiling Point | 92.5 °C (198.5 °F) | [1] |

| Density (liquid) | 1.64 g/cm³ at 30 °C | [1][2] |

Solubility Profile

The solubility of a compound is a critical parameter in a wide range of scientific and industrial applications, including chemical synthesis, purification, and formulation development. The molecular structure of this compound, being a halogenated hydrocarbon, dictates its solubility behavior, which is characterized by a general affinity for non-polar and weakly polar organic solvents and low solubility in highly polar solvents like water.

Qualitative Solubility

Qualitative assessments from various sources indicate that this compound is soluble in a range of common organic solvents. This is attributed to the principle of "like dissolves like," where the non-polar to weakly polar nature of the C-Cl and C-F bonds facilitates interaction with similar solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvents | Solubility | Reference |

| Alcohols | Ethanol | Soluble | [1][4] |

| Ethers | Ethyl Ether | Soluble | [1][4] |

| Halogenated Hydrocarbons | Chloroform, Carbon Tetrachloride | Soluble, Miscible | [1][4] |

| Aromatic Hydrocarbons | Benzene | Generally Soluble | [4] |

| Non-polar Solvents | General non-polar solvents | Generally Soluble | [4] |

Quantitative Solubility

Precise quantitative data on the solubility of this compound in organic solvents is not extensively available in publicly accessible literature. The primary quantitative data point consistently reported is its low solubility in water.

Table 3: Quantitative Solubility of this compound

| Solvent | Temperature | Solubility | Reference |

| Water | 25 °C (77 °F) | 120 mg/L | [1][4] |

| Water | 25 °C (77 °F) | 0.012 g/100mL (0.012%) | [1] |

The lack of specific quantitative values for organic solvents in readily available databases suggests that for precise applications, experimental determination of solubility is necessary.

Experimental Protocol for Solubility Determination

The following section outlines a general experimental methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Thermostatic shaker or water bath

-

Centrifuge (optional)

-

Spectrophotometer or other suitable analytical instrument (e.g., GC, HPLC) for concentration measurement

Experimental Workflow

The determination of solubility typically follows a systematic process of sample preparation, equilibration, and analysis. The logical flow of this process is depicted in the diagram below.

Detailed Steps

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and should be determined empirically.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Prepare a series of dilutions of the supernatant with the pure solvent.

-

Determine the concentration of this compound in the diluted samples using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or more commonly Gas Chromatography).

-

Calculate the concentration in the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Logical Relationship of Solubility Factors

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The following diagram illustrates the key factors influencing the dissolution process.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, including alcohols, ethers, and halogenated hydrocarbons, while demonstrating poor solubility in water. This solubility profile is consistent with its halogenated hydrocarbon structure. For applications requiring precise solubility data, experimental determination is recommended due to the scarcity of published quantitative values. The provided experimental workflow offers a robust framework for such determinations. A thorough understanding of the solubility of this compound is essential for its effective and safe use in research and industrial settings.

References

Thermochemical properties of symmetrical tetrachlorodifluoroethane

An In-depth Technical Guide to the Thermochemical Properties of Symmetrical Tetrachlorodifluoroethane (CFC-112)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermochemical properties of symmetrical tetrachlorodifluoroethane, commonly known as CFC-112 (FCl₂C-CClF₂). The document consolidates available experimental data for critical properties, phase transitions, and condensed-phase thermochemistry. Detailed experimental protocols for key analytical techniques used in determining these properties are also presented. Notably, there is a scarcity of publicly available experimental or theoretical data for the gas-phase thermochemical properties of this compound. This guide highlights these data gaps and suggests potential avenues for their determination.

Introduction

Symmetrical tetrachlorodifluoroethane (1,1,2,2-tetrachloro-1,2-difluoroethane) is a chlorofluorocarbon (CFC) with the chemical formula C₂Cl₄F₂.[1] As with other CFCs, its production and use have been largely phased out due to its ozone-depleting potential. However, understanding its thermochemical properties remains crucial for environmental modeling, the development of potential replacements, and for researchers in various fields who may encounter this compound. This guide aims to provide a detailed summary of its thermochemical data and the experimental methods used for their determination.

Physical and Critical Properties

A summary of the key physical and critical properties of symmetrical tetrachlorodifluoroethane is presented in Table 1. These properties are fundamental for understanding the phase behavior of the substance.

Table 1: Physical and Critical Properties of Symmetrical Tetrachlorodifluoroethane

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₂Cl₄F₂ | - | [1] |

| Molar Mass | 203.82 | g·mol⁻¹ | [1] |

| Melting Point | 23.8 | °C | [1] |

| Boiling Point | 92.8 | °C | [1] |

| Critical Temperature | 278 | °C | [1] |

| Critical Pressure | 4.83 | MPa | [1] |

| Critical Density | 0.754 | g·cm⁻³ | [1] |

| Density (liquid) | 1.634 | g·mL⁻¹ | [1] |

Condensed Phase Thermochemical Properties

The thermochemical properties of the condensed phases (solid and liquid) of symmetrical tetrachlorodifluoroethane have been experimentally determined and are summarized in Table 2. These data are essential for calculations involving heat transfer and phase changes.

Table 2: Condensed Phase Thermochemical Properties of Symmetrical Tetrachlorodifluoroethane

| Property | Value | Unit | Temperature (K) | Reference(s) |

| Liquid Phase | ||||

| Standard Molar Entropy (S°liquid) | 283.43 | J·mol⁻¹·K⁻¹ | 298.15 | [2] |

| 273.84 | J·mol⁻¹·K⁻¹ | 298.15 | [2] | |

| Constant Pressure Heat Capacity (Cp,liquid) | 178.59 | J·mol⁻¹·K⁻¹ | 300 | [2] |

| 175.52 | J·mol⁻¹·K⁻¹ | 298.15 | [2] | |

| Phase Transitions | ||||

| Enthalpy of Vaporization (ΔvapH°) | 34.8 ± 0.4 | kJ·mol⁻¹ | - |

Gas Phase Thermochemical Properties

There is a notable lack of publicly available experimental or theoretically calculated data for the gas-phase thermochemical properties of symmetrical tetrachlorodifluoroethane. Specifically, the standard enthalpy of formation (ΔfH°gas), standard molar entropy (S°gas), and ideal gas heat capacity (Cp,gas) have not been found in the surveyed literature.

For comparison, the asymmetrical isomer, 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (CFC-112a), has a reported standard Gibbs free energy of formation of -465.70 kJ·mol⁻¹.[3]

Recommendation for Future Work: Given the absence of experimental data, it is recommended that quantum chemical calculations be performed to estimate the gas-phase thermochemical properties of symmetrical tetrachlorodifluoroethane. Methods such as Gaussian-n (G3, G4) or complete basis set (CBS) methodologies have been shown to provide accurate thermochemical data for a wide range of organic compounds.

Experimental Protocols

The determination of the thermochemical properties listed above relies on precise calorimetric techniques. The following sections detail the general experimental methodologies for adiabatic and bomb calorimetry.

Adiabatic Calorimetry for Heat Capacity and Entropy Measurement

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature.[4][5] By ensuring no heat is exchanged between the calorimeter and its surroundings, the heat capacity can be determined with high accuracy. The standard molar entropy can then be calculated from the heat capacity data.

Experimental Workflow:

Caption: Workflow for Adiabatic Calorimetry.

Methodology Details:

-

Sample Preparation: A highly purified sample of symmetrical tetrachlorodifluoroethane is loaded into a calorimeter cell.

-

Calorimeter Setup: The cell is placed within an adiabatic shield in a cryostat. The system is evacuated to minimize heat exchange by convection.

-

Measurement: The sample is cooled to a low starting temperature (e.g., 12 K). A known amount of electrical energy (a heat pulse) is supplied to the sample, and the resulting temperature increase is precisely measured. This process is repeated at small temperature increments up to the desired final temperature.

-

Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature rise. The standard entropy is then determined by integrating the heat capacity data (as Cp/T) from 0 K to the desired temperature.

Bomb Calorimetry for Enthalpy of Formation Measurement

While no experimental enthalpy of formation data was found for symmetrical tetrachlorodifluoroethane, bomb calorimetry is the standard method for determining the enthalpy of combustion of organic compounds, from which the enthalpy of formation can be derived. For halogenated compounds, special considerations are necessary.

Experimental Workflow:

Caption: Workflow for Bomb Calorimetry.

Methodology Details:

-

Preparation: A precisely weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb".[6] A small amount of water is added to the bomb to dissolve the acid products (HCl and HF) formed from the combustion of the halogenated compound.

-

Combustion: The bomb is sealed and pressurized with pure oxygen to about 30 atm.[6] It is then submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically.

-

Measurement: The temperature of the water is measured before and after combustion. The maximum temperature rise is used to calculate the heat released.

-

Analysis: The contents of the bomb are analyzed to determine the completeness of combustion and to quantify the amounts of acids formed. Corrections are made for the heat of formation of these acids and the heat of combustion of the ignition wire.

-

Calculation: The standard enthalpy of combustion is calculated from the corrected heat released. The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).

Conclusion

This technical guide has summarized the available thermochemical data for symmetrical tetrachlorodifluoroethane. While data for the condensed phases are available, there is a significant lack of information for the gas phase. The experimental protocols for the primary techniques used in obtaining such data have been outlined. For a complete thermochemical profile of this compound, further research, particularly computational studies to determine the gas-phase properties, is highly recommended.

References

- 1. Tetrachloro-1,2-difluoroethane - Wikipedia [en.wikipedia.org]

- 2. Ethane, 1,1,2,2-tetrachloro-1,2-difluoro- [webbook.nist.gov]

- 3. Ethane, 1,1,2,2-tetrachloro-1,2-difluoro- [webbook.nist.gov]

- 4. adiabatic heat-capacity calorimetry: Topics by Science.gov [science.gov]

- 5. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 6. homepages.gac.edu [homepages.gac.edu]

An In-Depth Technical Guide to the Environmental Fate and Transport of CFC-112 (1,1,2,2-Tetrachloro-1,2-difluoroethane)

Prepared for: Researchers, Scientists, and Environmental Professionals

Abstract: This technical guide provides a comprehensive overview of the environmental fate and transport of CFC-112 (CCl₂FCCl₂F), a fully halogenated chlorofluorocarbon. Despite its production being phased out under the Montreal Protocol, its long atmospheric lifetime and significant environmental impact potentials necessitate a thorough understanding of its behavior. This document details the physicochemical properties, sources, and emissions of CFC-112. It elaborates on its primary transport and degradation pathways in the atmosphere, where it acts as a potent ozone-depleting substance and a greenhouse gas. Furthermore, this guide explores its fate in terrestrial and aquatic systems, highlighting its persistence in aerobic environments and its susceptibility to degradation under anaerobic conditions. Key experimental methodologies for its detection and for the determination of its environmental properties are also presented, supported by data tables and process diagrams to facilitate understanding.

Introduction

Chlorofluorocarbons (CFCs) are anthropogenic compounds recognized for their dual impact on the global environment: the depletion of the stratospheric ozone layer and their contribution to global warming.[1][2][3] CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane) is a specific CFC that, while less abundant than CFC-11 or CFC-12, possesses significant environmental impact potentials.[4] Like other CFCs, it is chemically inert in the troposphere, which allows it to persist and be transported to the stratosphere.[1][5] There, it undergoes photodissociation by ultraviolet (UV) radiation, releasing chlorine atoms that catalytically destroy ozone.[1][6][7] This guide synthesizes current scientific knowledge on the journey of CFC-112 from its emission sources to its ultimate fate in various environmental compartments.

Physicochemical Properties

The environmental behavior of CFC-112 is governed by its distinct physical and chemical properties. It is a dense, volatile compound with low solubility in water.[8] These characteristics influence its partitioning between air, water, and soil, as well as its transport across environmental media.

| Property | Value | Reference(s) |

| Chemical Formula | C₂Cl₄F₂ | [9][10] |

| Structure | CCl₂FCCl₂F | [10] |

| Common Names | Freon 112, R-112, s-Tetrachlorodifluoroethane | [8][9][10] |

| CAS Number | 76-12-0 | [5][10] |

| Molar Mass | 203.82 g/mol | [10][11] |

| Boiling Point | 92.5 - 92.8 °C | [8][10] |

| Melting Point | 23.8 - 26.5 °C | [8][10] |

| Density | 1.634 - 1.65 g/mL | [8][10] |

| Water Solubility | 0.012% | [10] |

Environmental Impact Potentials

The environmental significance of a CFC is quantified by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). CFC-112 is notable for its high values in both categories, indicating a substantial capacity to damage the ozone layer and contribute to climate change on a per-mass basis compared to reference compounds.

| Metric | Value | Reference(s) |

| Atmospheric Lifetime | ~64 years | |

| Ozone Depletion Potential (ODP) | 0.88 - 1.0 | [4][12] |

| Global Warming Potential (GWP, 100-year) | 4260 |

ODP is a relative measure of the per-mass contribution of a substance to ozone depletion compared to CFC-11 (ODP = 1.0). GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (GWP = 1.0).

Sources and Emissions

The presence of CFC-112 in the environment is due almost entirely to human activities.[2] Its atmospheric concentrations rose from the 1960s until the mid-1990s, after which a slow decline began, corresponding with the implementation of the Montreal Protocol.[4]

Primary sources and uses have included:

-

Feedstock Chemical: Used in the production of other chemicals, such as fluorovinyl ethers.

-

Solvent: Employed as a solvent for cleaning sensitive electronic components and for degreasing.[8]

-

Refrigerant: Used in some refrigeration applications.[8]

Atmospheric measurements indicate that the dominant sources of these emissions were located in the Northern Hemisphere.[4] While production has been largely phased out, fugitive emissions from old equipment or stockpiles ("banks") and potential unreported production remain concerns.

Environmental Fate and Transport

Atmospheric Fate and Transport

The primary pathway for the environmental degradation of CFC-112 occurs in the atmosphere. Due to its chemical inertness in the lower atmosphere (troposphere), it has a long residence time, allowing it to be transported to the stratosphere.[1][5]

In the stratosphere, high-energy UV radiation (in the 185-220 nm wavelength range) breaks the C-Cl bonds in the CFC-112 molecule, a process known as photolysis or photodissociation.[6][13] This releases highly reactive chlorine atoms (Cl•). These chlorine atoms then initiate a catalytic cycle that destroys ozone (O₃) molecules, converting them to molecular oxygen (O₂). A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere.[6][12]

The overall process is illustrated in the diagram below.

In addition to ozone depletion, CFC-112 is a potent greenhouse gas. Its molecules are highly efficient at absorbing infrared radiation in a spectral region known as the "atmospheric window" (7.8–15.3 μm), where other abundant greenhouse gases like CO₂ do not absorb strongly.[9][14][15] By trapping heat that would otherwise escape to space, even small concentrations of CFC-112 contribute significantly to global warming.[3][15]

Fate in Aquatic and Terrestrial Systems

CFCs have been widely used as tracers for dating young groundwater (recharged since the 1940s) under the assumption that they are conservative and behave ideally in subsurface environments.[16][17][18] However, extensive research has shown that this assumption is only valid under specific conditions.

-

Aerobic Conditions: In oxygen-rich (aerobic) groundwater and soils, CFC-112 is generally stable and persistent.[18] It is transported with groundwater flow, and its concentration is primarily affected by physical processes like diffusion and sorption.[18]

-

Anaerobic Conditions: In oxygen-depleted (anoxic) environments, such as in some aquifers, saturated soils, and landfills, CFC-112 is susceptible to degradation.[19][20] The primary degradation pathway is microbially catalyzed reductive dechlorination.[20][21] Under these conditions, the CFC molecule is used as an electron acceptor by anaerobic bacteria, leading to the sequential removal of chlorine atoms. This degradation can be significant, to the point where CFCs may be completely absent in groundwater with residence times greater than 10 years.[19][22] This limits the utility of CFC-112 as a reliable groundwater dating tool in reducing environments.[19][20]

Key Experimental Methodologies

The understanding of CFC-112's environmental fate is built upon precise laboratory and field measurement techniques.

Determination of Atmospheric Lifetime and ODP

The atmospheric lifetime of a CFC, which dictates its ODP and GWP, is primarily determined by its rate of destruction in the stratosphere. A standard methodology involves a combination of laboratory measurements and atmospheric modeling.[23][24]

Experimental Protocol:

-

UV Absorption Spectra Measurement: The UV absorption cross-sections of CFC-112 are measured in the laboratory. This is done using a UV spectrophotometer over a range of wavelengths (e.g., 185-220 nm) and temperatures (e.g., 210-240 K) that are representative of stratospheric conditions.[13]

-

Kinetic Studies: The rate coefficients for the reaction of CFC-112 with other atmospheric species, such as the excited oxygen atom O(¹D), are determined. However, for CFCs, photolysis is the dominant loss process.[25]

-